Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
METHYL 5-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-2-MORPHOLINOBENZOATE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring, a chlorinated phenoxy group, and a benzoate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-2-MORPHOLINOBENZOATE typically involves multiple steps:
Formation of the Phenoxy Acetyl Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride.
Amidation Reaction: The phenoxy acetyl chloride is then reacted with 5-amino-2-morpholinobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-2-MORPHOLINOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, thiols.
Scientific Research Applications
METHYL 5-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-2-MORPHOLINOBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 5-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-2-MORPHOLINOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The presence of the morpholine ring and the phenoxy group can facilitate binding to hydrophobic pockets within proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 2-AMINO-5-CHLORO-3-METHYLBENZOIC ACID
Uniqueness
METHYL 5-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-2-MORPHOLINOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring differentiates it from other similar compounds, potentially offering unique interactions with biological targets and distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of METHYL 5-{[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-2-MORPHOLINOBENZOATE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H25ClN2O5 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
methyl 5-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H25ClN2O5/c1-14-10-17(11-15(2)21(14)23)30-13-20(26)24-16-4-5-19(18(12-16)22(27)28-3)25-6-8-29-9-7-25/h4-5,10-12H,6-9,13H2,1-3H3,(H,24,26) |
InChI Key |
VEQUVWONGPKCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
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